

Application Notes and Protocols: Kaempferol 3-O-sophoroside Analytical Standard

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Compound of Interest

Compound Name: *kaempferol 3-O-sophoroside*

Cat. No.: *B10825238*

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Abstract

These application notes provide detailed protocols and technical data for the use of **Kaempferol 3-O-sophoroside** as an analytical standard. This document is intended for researchers in natural product chemistry, quality control, and drug development. It includes information on the compound's physicochemical properties, recommended storage conditions, and validated methodologies for its quantification and identification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Compound Information

Kaempferol 3-O-sophoroside, also known as Sophoraflavonolside, is a flavonoid glycoside found in various plants, including *Sophora japonica* L. and saffron petals.[1][2] It is a derivative of Kaempferol, linked to a sophorosyl residue at the 3-position.[3][4] The compound is of interest for its potential biological activities, including anti-inflammatory and antidepressant effects.[4][5] Accurate identification and quantification are crucial for research and development.

Table 1: Physicochemical Properties of **Kaempferol 3-O-sophoroside**

Property	Value	Source
IUPAC Name	3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one	PubChem[3]
Molecular Formula	C ₂₇ H ₃₀ O ₁₆	PubChem[3]
Molecular Weight	610.52 g/mol	PubChem[3], Biopurify[1]
CAS Number	19895-95-5	PubChem[3], Biopurify[1]
Type of Compound	Flavonoid Glycoside	Biopurify[1]
Appearance	Typically a yellow powder	General Knowledge

Analytical Standard Specifications

Analytical standards of **Kaempferol 3-O-sophoroside** should be handled and stored correctly to ensure their integrity and longevity.

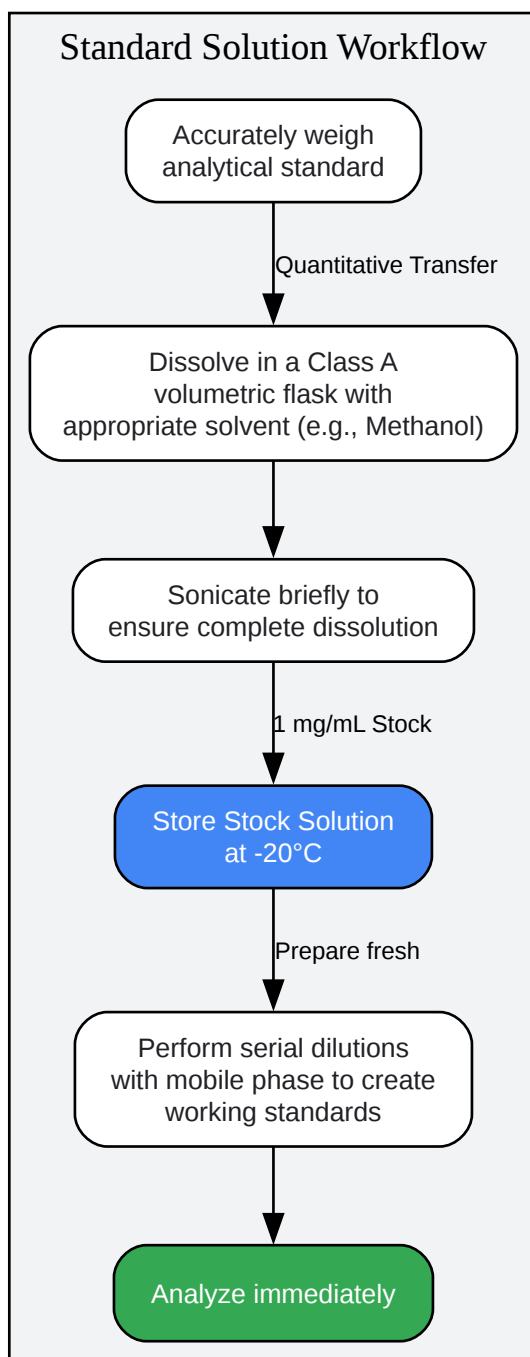
Table 2: Typical Specifications for Analytical Standards

Parameter	Specification	Recommendations & Notes
Purity	≥95% (typically 98% or higher by HPLC)	Purity should be verified by the end-user if the application is highly sensitive. [1] [4]
Identification Methods	HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)	Confirmatory analysis ensures the identity of the standard. [1]
Storage Conditions	Store at -20°C in a tightly sealed container, protected from light and air.	For long-term storage, refrigeration or freezing is recommended. [1]
Handling	Prepare solutions on the day of use. If stock solutions are prepared in advance, store as aliquots in tightly sealed vials at -20°C for up to two weeks.	Avoid repeated freeze-thaw cycles to prevent degradation. [1]
Solubility	Soluble in solvents like methanol and DMSO.	Solubility should be tested empirically for the specific concentration required.

Experimental Protocols

Standard Solution Preparation

This protocol describes the preparation of stock and working standard solutions for calibration and quantification.



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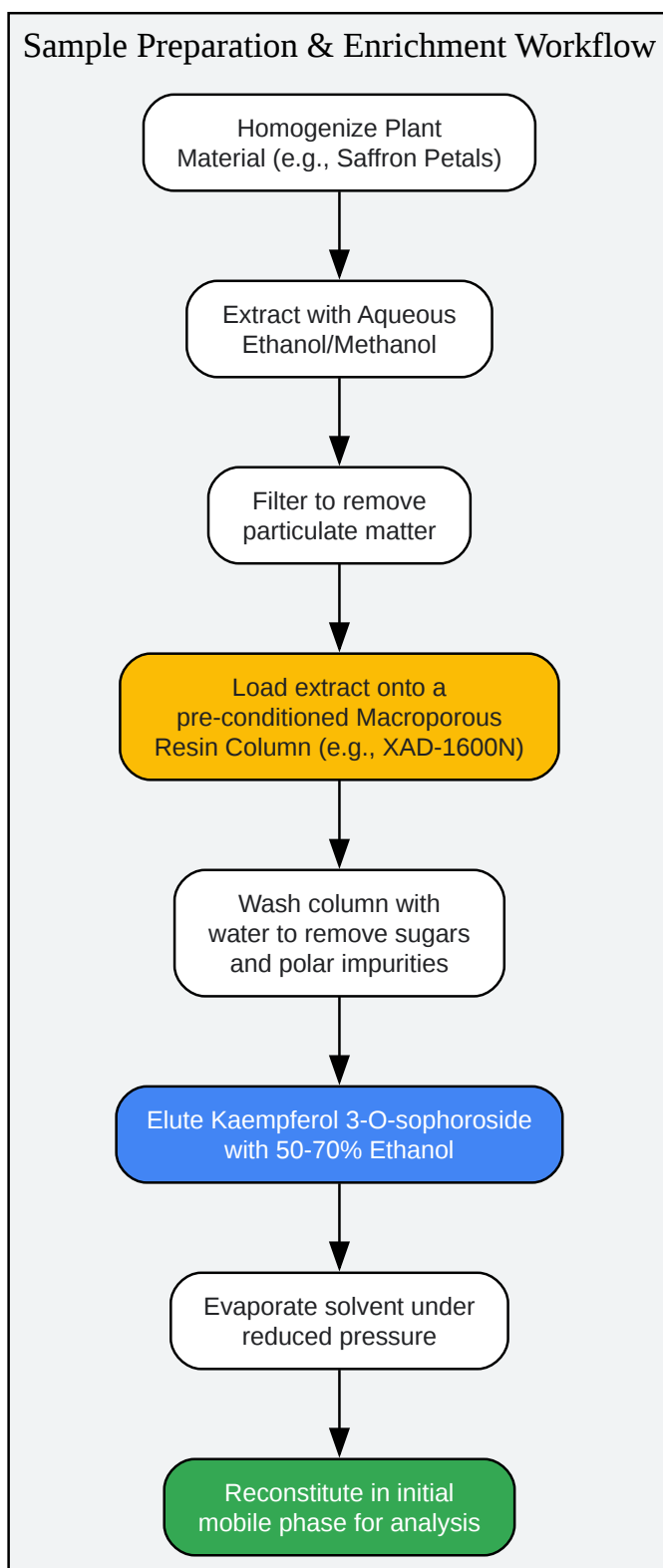
Caption: Workflow for preparing stock and working solutions.

- Stock Solution (e.g., 1 mg/mL):
 - Accurately weigh approximately 5 mg of **Kaempferol 3-O-sophoroside** standard.

- Quantitatively transfer the standard to a 5 mL Class A volumetric flask.
- Add a portion of HPLC-grade methanol, vortex, and sonicate for 5-10 minutes to ensure complete dissolution.
- Bring the flask to volume with methanol and mix thoroughly.
- Transfer to an amber, tightly sealed vial and store at -20°C.
- Working Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid).
 - A typical calibration curve might include concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material (Enrichment)

This protocol is based on methods for enriching flavonoids from complex matrices like saffron petals or rapeseed.^{[2][6]}



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Caption: Workflow for sample extraction and enrichment.

- Extraction: Extract the powdered plant material with a suitable solvent (e.g., 70% methanol in water).
- Enrichment:
 - Select a suitable macroporous resin (e.g., XAD-1600N) for solid-phase extraction.[\[2\]](#)
 - Precondition the resin column with methanol followed by water.[\[6\]](#)
 - Load the crude extract onto the column.
 - Wash the column with water to remove highly polar impurities.
 - Elute the target compound with an appropriate concentration of ethanol (e.g., 49-69%).[\[2\]](#)
- Final Preparation: Evaporate the elution solvent under vacuum. Reconstitute the dried extract in the initial mobile phase for HPLC or LC-MS analysis.

HPLC-UV/DAD Analysis Protocol

This method is suitable for the quantification of **Kaempferol 3-O-sophoroside**.

Table 3: HPLC-UV/DAD Method Parameters

Parameter	Recommended Condition	Notes
Instrument	HPLC system with Diode Array Detector (DAD) or UV Detector	DAD allows for spectral confirmation.
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)	A common choice for flavonoid analysis.
Mobile Phase A	Water with 0.1% Formic Acid	Acid improves peak shape.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	MS-grade solvents are recommended. [6]
Gradient Elution	Start with 5-10% B, increase to 95% B over 25-30 minutes, hold, then return to initial conditions and equilibrate.	Gradient should be optimized for sample complexity. [6]
Flow Rate	1.0 mL/min	Adjust as needed based on column dimensions.
Column Temperature	25-30 °C	Maintain a constant temperature for reproducible retention times.
Detection Wavelength	~265 nm or ~350 nm	Flavonoids have characteristic absorption maxima.
Injection Volume	10-20 µL	Ensure consistency across standards and samples.

LC-MS/MS Analysis Protocol

This method is ideal for sensitive quantification and unambiguous identification based on mass-to-charge ratio and fragmentation patterns.

Table 4: UPLC-QTOF-MS/MS Method Parameters

Parameter	Recommended Condition	Notes
Instrument	UPLC coupled to a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (TQ) Mass Spectrometer	QTOF provides high mass accuracy for identification.[6]
Column	UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 μ m)	Smaller particle size for higher resolution.[3]
Mobile Phase	Same as HPLC method (0.1% Formic Acid in Water and Acetonitrile)	Ensures compatibility with ESI.[6]
Flow Rate	0.2-0.4 mL/min	Typical for UPLC systems.
Ionization Source	Electrospray Ionization (ESI), Positive or Negative Mode	Positive mode often yields a strong $[M+H]^+$ ion.[3] Negative mode can show $[M-H]^-$. [7][8]
Precursor Ion (MS1)	m/z 611.16 $[M+H]^+$ or m/z 609.14 $[M-H]^-$	The exact mass of the protonated molecule is 611.16066.[3][6]
Key Product Ions (MS2)	m/z 287.05 [Kaempferol aglycone+H] $^+$	Fragmentation involves the cleavage of the glycosidic bond, resulting in the aglycone fragment.[7]
Capillary Voltage	3-4 kV	Optimize for maximum signal intensity.
Collision Energy	10-40 eV	Optimize to achieve characteristic fragmentation for MRM transitions.

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